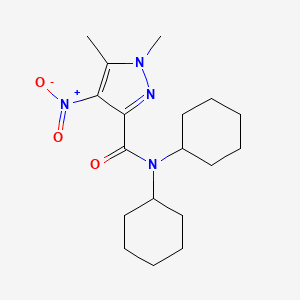![molecular formula C22H26FN7 B4659327 N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4659327.png)
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine involves multi-component reactions, potentially under microwave irradiation for efficiency. Such methods provide a route to 1,3,5-triazine derivatives, including aryl and alkylamino/piperidinyl substituents, indicating a versatile synthetic approach that can be tailored for specific structural requirements (Sadek et al., 2023).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic techniques, such as FT-IR, FT-Raman, and NBO analysis. For compounds within this chemical family, studies have shown the significance of hyperconjugative interactions and charge delocalization, providing insights into stability and reactivity (Kavipriya et al., 2015). The molecular geometry, bonding features, and non-linear optical behavior of related triazine derivatives highlight the complex interplay of structural elements in determining the physical and chemical properties of these compounds.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its triazine core and substituents. Triazine derivatives are known for their ability to form hydrogen bonds, which can affect their reactivity and interaction with other molecules. Studies on similar compounds emphasize the role of intramolecular and intermolecular hydrogen bonding and π-π interactions in determining their chemical behavior and potential for forming complex structures (Boese et al., 2002).
Physical Properties Analysis
The physical properties of such compounds are crucial for their application in various fields. The presence of fluorophenyl and dimethylphenyl groups can significantly influence the compound's solubility, thermal stability, and optical properties. For instance, triazine derivatives exhibit distinct crystal packing patterns and noncentrosymmetric structures, contributing to their potential in nonlinear optical materials and other applications requiring specific physical characteristics (Boese et al., 2002).
Propriétés
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7/c1-15-7-8-18(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)19-6-4-3-5-17(19)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXCFJFNBSBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-(5-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4659248.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4659256.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4659285.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)
![4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659308.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide](/img/structure/B4659315.png)


![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4659323.png)

![N-(4-bromo-2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4659335.png)
![N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4659339.png)